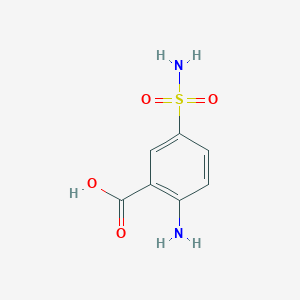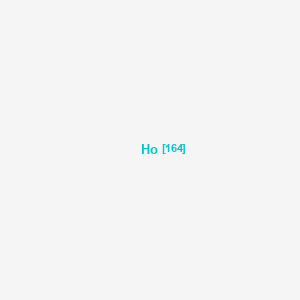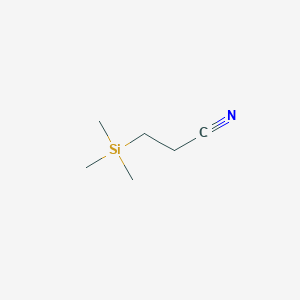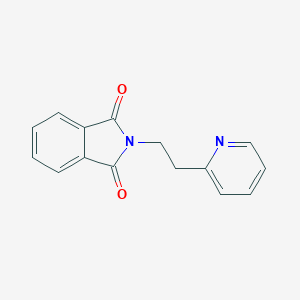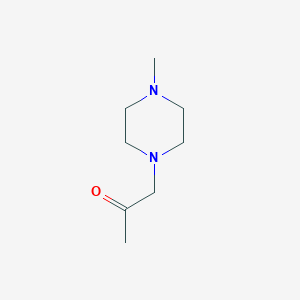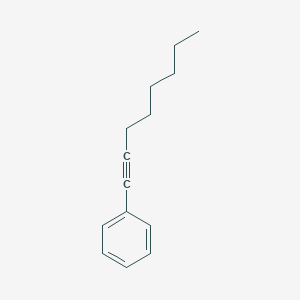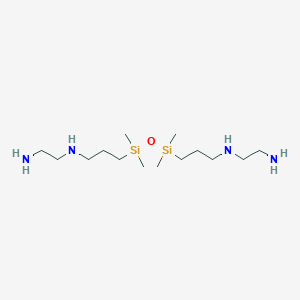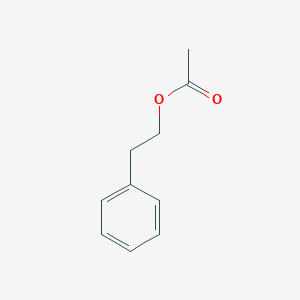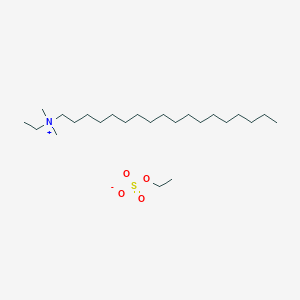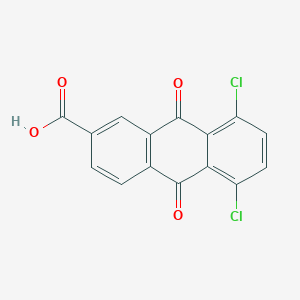
5,8-Dichloro-9,10-dihydro-9,10-dioxo-2-anthroic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Dichloro-9,10-dihydro-9,10-dioxo-2-anthroic acid, also known as DCDA, is a synthetic compound that has been studied for its potential applications in the field of medicine and biotechnology. DCDA is a derivative of anthracene, a polycyclic aromatic hydrocarbon that is commonly used in the production of dyes, plastics, and other industrial materials.
科学的研究の応用
5,8-Dichloro-9,10-dihydro-9,10-dioxo-2-anthroic acid has been studied for its potential applications in the treatment of cancer, inflammation, and other diseases. In vitro studies have shown that 5,8-Dichloro-9,10-dihydro-9,10-dioxo-2-anthroic acid can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 5,8-Dichloro-9,10-dihydro-9,10-dioxo-2-anthroic acid has also been shown to have anti-inflammatory effects by inhibiting the production of cytokines and other pro-inflammatory molecules.
作用機序
The mechanism of action of 5,8-Dichloro-9,10-dihydro-9,10-dioxo-2-anthroic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and repair. 5,8-Dichloro-9,10-dihydro-9,10-dioxo-2-anthroic acid has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 5,8-Dichloro-9,10-dihydro-9,10-dioxo-2-anthroic acid may also inhibit the activity of other enzymes involved in DNA repair, such as PARP-1.
Biochemical and Physiological Effects
5,8-Dichloro-9,10-dihydro-9,10-dioxo-2-anthroic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 5,8-Dichloro-9,10-dihydro-9,10-dioxo-2-anthroic acid can induce apoptosis in cancer cells by activating caspases, a family of proteases that are involved in programmed cell death. 5,8-Dichloro-9,10-dihydro-9,10-dioxo-2-anthroic acid has also been shown to inhibit the production of cytokines and other pro-inflammatory molecules by immune cells.
実験室実験の利点と制限
5,8-Dichloro-9,10-dihydro-9,10-dioxo-2-anthroic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 5,8-Dichloro-9,10-dihydro-9,10-dioxo-2-anthroic acid has also been shown to have low toxicity in vitro and in vivo. However, 5,8-Dichloro-9,10-dihydro-9,10-dioxo-2-anthroic acid has several limitations for lab experiments. It is a highly reactive compound that can form adducts with proteins and other biomolecules. 5,8-Dichloro-9,10-dihydro-9,10-dioxo-2-anthroic acid also has limited solubility in aqueous solutions, which can make it difficult to use in certain assays.
将来の方向性
There are several future directions for research on 5,8-Dichloro-9,10-dihydro-9,10-dioxo-2-anthroic acid. One area of research is the development of more potent and selective analogs of 5,8-Dichloro-9,10-dihydro-9,10-dioxo-2-anthroic acid for use as anticancer and anti-inflammatory agents. Another area of research is the study of the mechanism of action of 5,8-Dichloro-9,10-dihydro-9,10-dioxo-2-anthroic acid, including its interactions with DNA and other biomolecules. Finally, 5,8-Dichloro-9,10-dihydro-9,10-dioxo-2-anthroic acid may have potential applications in other areas of biotechnology, such as the development of biosensors and other diagnostic tools.
合成法
5,8-Dichloro-9,10-dihydro-9,10-dioxo-2-anthroic acid can be synthesized by the reaction of 5,8-dichloroanthraquinone with potassium hydroxide in dimethyl sulfoxide. The reaction produces 5,8-Dichloro-9,10-dihydro-9,10-dioxo-2-anthroic acid as a yellow solid with a melting point of 255-257°C. The yield of 5,8-Dichloro-9,10-dihydro-9,10-dioxo-2-anthroic acid can be improved by using higher concentrations of potassium hydroxide and longer reaction times.
特性
CAS番号 |
18018-22-9 |
|---|---|
製品名 |
5,8-Dichloro-9,10-dihydro-9,10-dioxo-2-anthroic acid |
分子式 |
C15H6Cl2O4 |
分子量 |
321.1 g/mol |
IUPAC名 |
5,8-dichloro-9,10-dioxoanthracene-2-carboxylic acid |
InChI |
InChI=1S/C15H6Cl2O4/c16-9-3-4-10(17)12-11(9)13(18)7-2-1-6(15(20)21)5-8(7)14(12)19/h1-5H,(H,20,21) |
InChIキー |
JYKRMBCKXZSUKV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl |
正規SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl |
その他のCAS番号 |
18018-22-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








